

Physical and spectral data of 2-Bromoethyl acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethyl acetate

Cat. No.: B108633

[Get Quote](#)

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Bromoethyl Acetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and spectral characteristics of chemical reagents is paramount for their effective application in synthesis and analysis. This guide provides a detailed overview of **2-Bromoethyl acetate** (CAS No. 927-68-4), a key alkylating agent in organic synthesis.

Physical and Chemical Properties

2-Bromoethyl acetate is a colorless to light yellow liquid.^[1] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₇ BrO ₂	[1] [2] [3] [4] [5]
Molecular Weight	167.00 g/mol	[3]
Boiling Point	159 °C (lit.)	
Melting Point	-14 to -13.8 °C (lit.)	[5]
Density	1.514 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.455 (lit.)	
Flash Point	71 °C (159.8 °F) - closed cup	
CAS Number	927-68-4	

Spectral Data

The structural elucidation and purity assessment of **2-Bromoethyl acetate** are typically achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **2-Bromoethyl acetate**.

¹H NMR Spectrum (Proton NMR)

The proton NMR spectrum will exhibit two characteristic triplets corresponding to the two methylene groups.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.3	Triplet	2H	-O-CH ₂ -Br
~3.5	Triplet	2H	-O-CH ₂ -CH ₂ -Br
~2.1	Singlet	3H	CH ₃ -C(=O)-

^{13}C NMR Spectrum (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

[6]

Chemical Shift (ppm)	Assignment
~170	C=O (ester carbonyl)
~65	-O-CH ₂ -CH ₂ -Br
~28	-O-CH ₂ -CH ₂ -Br
~21	CH ₃ -C(=O)-

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromoethyl acetate** displays characteristic absorption bands for its functional groups.[7][8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1740	Strong	C=O stretch (ester)
~1220	Strong	C-O stretch (ester)
~650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[9] The presence of bromine is readily identified by the characteristic M and M+2 isotope pattern.

m/z	Interpretation
166/168	Molecular ion peak $[M]^+$ and $[M+2]^+$
123/125	Loss of $-COCH_3$
43	$[CH_3CO]^+$

Experimental Protocols

The synthesis and characterization of **2-Bromoethyl acetate** involve standard organic chemistry techniques.

Synthesis of 2-Bromoethyl Acetate

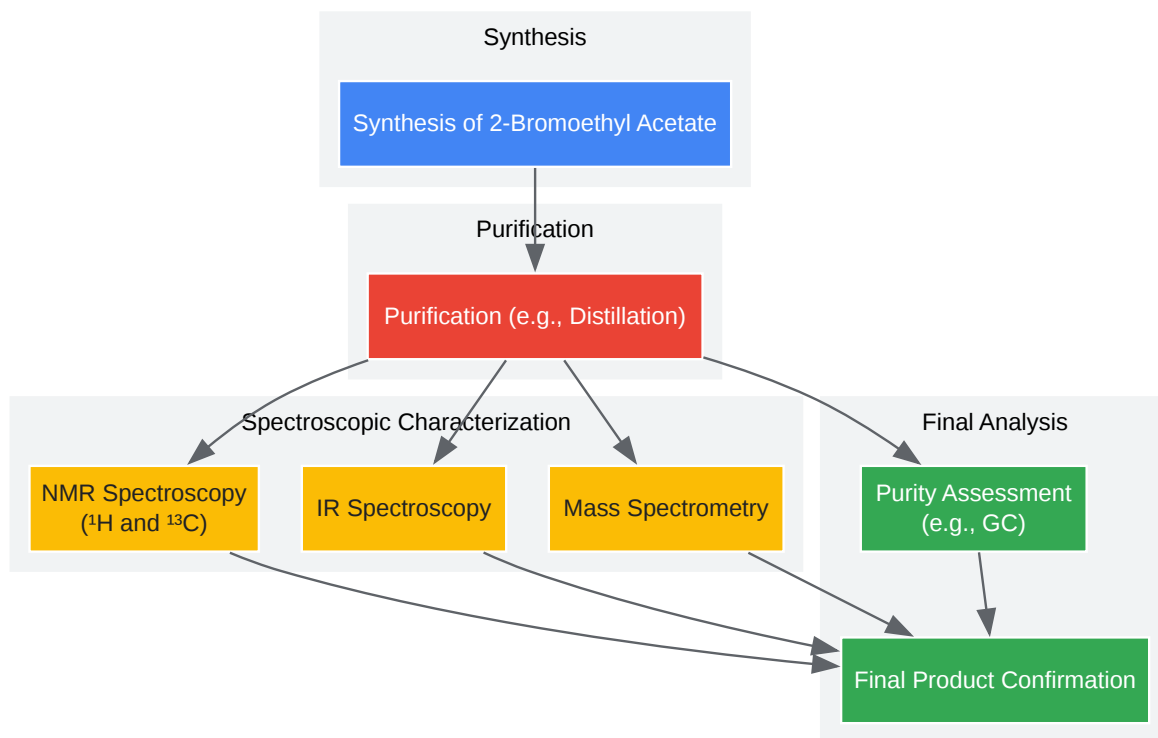
A common method for the preparation of **2-bromoethyl acetate** involves the reaction of ethylene glycol with hydrogen bromide and acetic acid.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Example Protocol:[\[10\]](#)

- A mixture of ethylene glycol, an aqueous solution of hydrogen bromide, and acetic acid is prepared in the presence of a solvent that forms an azeotrope with water, such as toluene.
- The reaction mixture is heated under reflux, and the water is removed by azeotropic distillation.
- After the initial reaction, the mixture is cooled, and acetic anhydride is slowly added to convert any remaining 2-bromoethanol to **2-bromoethyl acetate**.
- The mixture is stirred for a period at room temperature.
- Excess toluene and acetic acid are removed under reduced pressure.
- The crude **2-bromoethyl acetate** is then purified, typically by filtration or distillation.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized **2-Bromoethyl acetate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis and Characterization of **2-Bromoethyl Acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoethyl acetate, 97% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-Bromoethylacetate | $\text{C}_4\text{H}_7\text{BrO}_2$ | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]

- 5. 2-Bromoethyl acetate | CAS#:927-68-4 | Chemsrsc [chemsrc.com]
- 6. 2-Bromoethyl acetate(927-68-4) 13C NMR [m.chemicalbook.com]
- 7. 2-Bromoethyl acetate(927-68-4) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. EP0411035B1 - Process for preparing 2-bromoethyl acetate - Google Patents [patents.google.com]
- 11. WO1989009763A1 - Process for preparing 2-bromoethyl acetate - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- To cite this document: BenchChem. [Physical and spectral data of 2-Bromoethyl acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108633#physical-and-spectral-data-of-2-bromoethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

